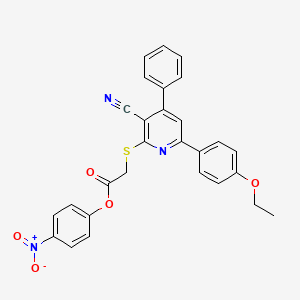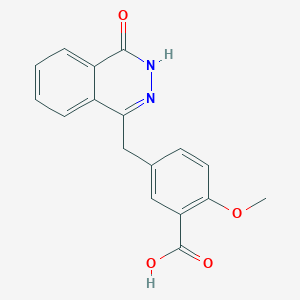
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C17H14N2O4 and a molecular weight of 310.30 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of 2-fluoro-5-formylbenzoic acid and a suitable hydrazine derivative.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under cooling conditions (0°C) to control the reaction rate. Triethylamine is added dropwise to the reaction mixture to facilitate the formation of the desired product.
Hydrazine Addition: Hydrazine hydrate is then added to the reaction mixture, and the temperature is gradually increased to 70°C to complete the reaction.
Product Isolation: The reaction mixture is cooled to room temperature, and the pH is adjusted to acidic conditions using hydrochloric acid. The product is then isolated by filtration and purified as needed.
Analyse Chemischer Reaktionen
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.
Medicine: It is investigated for its potential anticancer properties, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its role as a PARP inhibitor . PARP is an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can be compared with other similar compounds :
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has a similar structure but with a fluorine atom instead of a methoxy group. It also acts as a PARP inhibitor.
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has an additional methoxy group on the phthalazinone ring, which may affect its biological activity and interactions with targets.
Eigenschaften
Molekularformel |
C17H14N2O4 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
2-methoxy-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O4/c1-23-15-7-6-10(8-13(15)17(21)22)9-14-11-4-2-3-5-12(11)16(20)19-18-14/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
HHGBUAHYAWUOKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



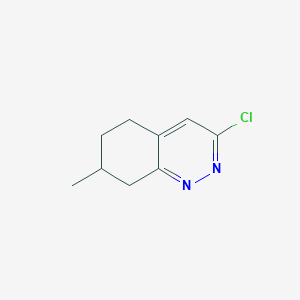

![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
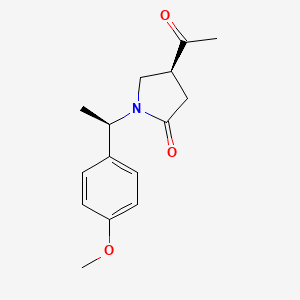
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)


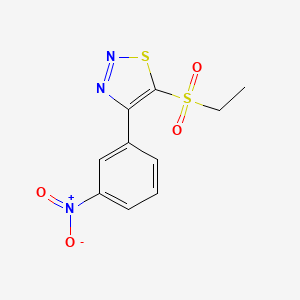
![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)
